2-Cyclopropylmethoxy-pyrimidin-4-ylamine
Description
2-Cyclopropylmethoxy-pyrimidin-4-ylamine is a pyrimidine derivative featuring a cyclopropylmethoxy substituent at the 2-position and an amine group at the 4-position. Pyrimidines are aromatic heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropylmethoxy group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological activity. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11) |
InChI Key |
PFPIKEMQTKLGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Cyclopropylmethoxy-pyrimidin-4-ylamine with two analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (from ) and 4-amino-2-methoxypyrimidine.
| Compound Name | Substituents (Position 2) | Substituents (Position 4) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Cyclopropylmethoxy | Amine | Ether, amine | ~195.2 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro, methyl | Carboxylic acid | Halide, carboxylic acid | ~186.6 |
| 4-amino-2-methoxypyrimidine | Methoxy | Amine | Ether, amine | ~125.1 |
Key Observations:
- Reactivity : The chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () increases electrophilicity, making it more reactive in substitution reactions than the ether-linked cyclopropylmethoxy group .
- Polarity : The carboxylic acid in the analog () introduces high polarity, contrasting with the lipophilic cyclopropylmethoxy group in the target compound.
Physicochemical Properties
| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 4-amino-2-methoxypyrimidine |
|---|---|---|---|
| Solubility (Water) | Low (lipophilic cyclopropyl group) | Moderate (polar carboxylic acid) | Moderate (smaller ether) |
| Melting Point (°C) | ~120–125 (estimated) | ~180–185 (literature) | ~90–95 (literature) |
| LogP (Predicted) | ~1.8 | ~0.5 | ~0.9 |
Implications:
Research Findings and Methodological Considerations
- Structural Analysis : SHELX software () is critical for resolving conformational details of pyrimidine derivatives, such as torsional angles of the cyclopropylmethoxy group .
- Safety Profiles : While the SDS for 2-Chloro-6-methylpyrimidine-4-carboxylic acid () focuses on handling precautions, its reactivity underscores the importance of substituent choice in industrial applications .
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